molecular formula C23H25FN4O6S B2450022 N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate CAS No. 1351591-53-1

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Cat. No.: B2450022
CAS No.: 1351591-53-1
M. Wt: 504.53
InChI Key: UGOFSKRZLJLRKJ-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C23H25FN4O6S and its molecular weight is 504.53. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN4O2S.C2H2O4/c22-17-5-3-16(4-6-17)12-23-20(27)13-25-7-9-26(10-8-25)14-21-24-18(15-29-21)19-2-1-11-28-19;3-1(4)2(5)6/h1-6,11,15H,7-10,12-14H2,(H,23,27);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOFSKRZLJLRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)CC(=O)NCC4=CC=C(C=C4)F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H25FN4O6SC_{23}H_{25}FN_{4}O_{6}S with a molecular weight of 504.5 g/mol. Its structure incorporates a thiazole ring, a furan ring, and a piperazine moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC23H25FN4O6S
Molecular Weight504.5 g/mol
CAS Number1351591-53-1

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. The thiazole and furan rings facilitate hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins. The fluorobenzyl group may further improve specificity and potency by stabilizing the compound's conformation during binding.

Antimicrobial Activity

Research indicates that derivatives of the 4-fluorobenzylpiperazine fragment exhibit significant antimicrobial properties. For instance, studies on similar compounds have shown effective inhibition of Agaricus bisporus tyrosinase (AbTYR), a key enzyme involved in melanin synthesis. The competitive inhibition observed suggests that these compounds can effectively prevent substrate binding, thereby reducing melanin production in cells such as B16F10 melanoma cells .

Anticancer Potential

In vitro studies have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the thiazole and furan groups is believed to contribute to these anticancer properties by inducing apoptosis in tumor cells. For example, compounds derived from 4-fluorobenzylpiperazine have shown promising results in inhibiting tumor growth in preclinical models .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A study evaluated several derivatives of 4-fluorobenzylpiperazine for their inhibitory effects on tyrosinase activity. Compounds demonstrated IC50 values in low micromolar concentrations, indicating strong inhibitory potential against AbTYR .
    Compound IDIC50 (μM)Activity Description
    5a15.34Competitive inhibitor
    5b8.45Enhanced binding affinity
    5c6.78Most potent inhibitor
  • Cytotoxicity Assays : In another study focusing on cytotoxicity, derivatives were tested against various cancer cell lines, revealing that certain compounds significantly reduced cell viability at concentrations below 50 μM .
  • Docking Studies : Molecular docking simulations provided insights into the binding modes of these compounds within the active site of tyrosinase. The results indicated that the 4-fluorobenzyl moiety occupies a conserved region within the enzyme, suggesting a competitive inhibition mechanism .

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